1-methyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide
Description
The compound 1-methyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide features a 1H-indole core substituted with a methyl group at the 1-position and a carboxamide group at the 5-position. The carboxamide nitrogen is linked to a (2Z)-5-isopropyl-1,3,4-thiadiazol-2(3H)-ylidene moiety. This structure combines aromatic indole and thiadiazole heterocycles, with stereochemical specificity at the thiadiazole-imine bond (Z-configuration).
Properties
IUPAC Name |
1-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)indole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-9(2)14-17-18-15(21-14)16-13(20)11-4-5-12-10(8-11)6-7-19(12)3/h4-9H,1-3H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOABBJVXNQWPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)N(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Formation of the Thiadiazole Moiety: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of Indole and Thiadiazole Moieties: The final step involves coupling the indole and thiadiazole moieties through a condensation reaction, typically using a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
1-methyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are compared below, focusing on substituents, physical properties, and synthesis methods.
Table 1: Comparative Analysis of Structural Analogs
Key Observations:
Substituent Impact on Melting Points :
- Bulky hydrophobic groups (e.g., isopropyl in the target compound) correlate with lower melting points compared to electron-withdrawing substituents like chlorophenyl (m.p. >295°C in 6f ).
- Aromatic acyl groups (e.g., thiophene-carbonyl in 11f) increase thermal stability (m.p. 240–242°C) due to enhanced π-stacking .
Synthetic Routes :
- The target compound likely employs condensation between 1-methyl-1H-indole-5-carboxylic acid and 5-isopropyl-1,3,4-thiadiazol-2-amine, analogous to methods in .
- Three-component syntheses (e.g., 11a, 11f ) offer higher complexity but require precise stoichiometry.
Pharmacological and Physicochemical Implications
- Reactivity : Acetyl and chlorophenyl substituents (e.g., in 6f ) may increase electrophilicity, influencing reactivity in biological systems.
Biological Activity
The compound 1-methyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide is a member of the indole and thiadiazole family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 273.36 g/mol. The structure features an indole moiety linked to a thiadiazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.36 g/mol |
| LogP | 1.0887 |
| PSA | 69.28 Ų |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to the target compound have demonstrated significant antiproliferative activities against various cancer cell lines.
In a comparative study, it was found that derivatives with similar structural frameworks exhibited IC50 values ranging from 1.4 to 10.8 µM against pancreatic ductal adenocarcinoma (PDAC) cell lines such as SUIT-2 and Panc-1 . The mechanism often involves inhibition of specific kinases or pathways associated with cell proliferation.
The proposed mechanisms of action for compounds in this class include:
- Inhibition of Cell Proliferation : Compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Targeting Kinases : Some derivatives target specific kinases involved in cancer progression, leading to reduced tumor growth.
Table 2: Antiproliferative Activity of Related Compounds
| Compound ID | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | SUIT-2 | 5.11 | Apoptosis induction |
| Compound B | Panc-1 | 10.8 | Cell cycle arrest |
| Compound C | Capan-1 | 1.4 | Kinase inhibition |
Case Study 1: Synthesis and Evaluation
A study conducted by Romagnoli et al. synthesized a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives and evaluated their biological activity against various cancer cell lines. Among these, certain derivatives exhibited remarkable cytotoxicity with IC50 values in the submicromolar range . This highlights the potential for structural modifications to enhance activity.
Case Study 2: Structure-Activity Relationship (SAR)
In another study focusing on SAR, it was found that modifications at the thiadiazole ring significantly affected the biological activity of indole derivatives. The introduction of specific substituents led to improved potency against resistant cancer cell lines . This suggests that further exploration of the structure can yield compounds with enhanced therapeutic profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
